molecular formula C3H7BrClF2N B1437187 3-Bromo-3,3-difluoropropylamine hydrochloride CAS No. 234096-29-8

3-Bromo-3,3-difluoropropylamine hydrochloride

Cat. No. B1437187
M. Wt: 210.45 g/mol
InChI Key: NMIMZKDLACSYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-3,3-difluoropropylamine hydrochloride (BDPA-HCl) is a potent building block in the fields of medicinal chemistry and pharmaceuticals due to its unique chemical structure. It is commonly used as a reagent to introduce propylamine group to the molecular skeleton .

Scientific Research Applications

Molecular Structure Analysis

Research by Langridge, Long, and Cooke (2011) focused on the microwave spectrum of 3-Bromo-3,3-difluoropropene, a closely related compound. They used a chirped pulse Fourier transform microwave spectrometer to analyze the molecule, providing insights into its bromine quadrupole coupling tensors and rotational spectroscopic parameters. This study contributes to the understanding of the molecular structure and behavior of such compounds in different states (Langridge, Long, & Cooke, 2011).

Chemical Synthesis Applications

Min et al. (2014) developed a Pd-catalyzed gem-difluoroallylation of organoborons using 3-bromo-3,3-difluoropropene. This method is notable for its high efficiency, broad substrate scope, and excellent functional group compatibility, providing a practical route for drug discovery and development (Min et al., 2014).

Halogenation of Carbonyl Compounds

Kim and Park (2004) described a process involving the mixture of OXONE® and hydrobromic acid to afford solutions of bromine. This technique allows for the halogenation of α, β-unsaturated carbonyl compounds, demonstrating the potential of 3-Bromo-3,3-difluoropropylamine hydrochloride in similar chemical reactions (Kim & Park, 2004).

Pharmaceutical Synthesis

Hirokawa, Horikawa, and Kato (2000) presented an efficient synthesis of a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist. This demonstrates the utility of 3-Bromo-3,3-difluoropropylamine hydrochloride in the synthesis of complex pharmaceutical compounds (Hirokawa, Horikawa, & Kato, 2000).

properties

IUPAC Name

3-bromo-3,3-difluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrF2N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIMZKDLACSYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(F)(F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660134
Record name 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3,3-difluoropropylamine hydrochloride

CAS RN

234096-29-8
Record name 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-3,3-difluoropropylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-3,3-difluoropropylamine hydrochloride
Reactant of Route 3
3-Bromo-3,3-difluoropropylamine hydrochloride
Reactant of Route 4
3-Bromo-3,3-difluoropropylamine hydrochloride
Reactant of Route 5
3-Bromo-3,3-difluoropropylamine hydrochloride
Reactant of Route 6
3-Bromo-3,3-difluoropropylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.